1-Benzyl-5-methyl-1,4-diazepane

Chiral Synthesis Orexin Receptor Antagonists Suvorexant

1-Benzyl-5-methyl-1,4-diazepane (CAS 150651-61-9) is a seven-membered saturated heterocyclic compound (C₁₃H₂₀N₂, MW 204.31 g/mol) belonging to the 1,4-diazepane class, bearing a benzyl substituent at N1 and a methyl group at the 5-position of the ring. This scaffold exists as racemic material and as individual (R)- and (S)-enantiomers, with the (R)-enantiomer (CAS 1620097-06-4) specifically functioning as a pivotal late-stage intermediate in the industrial synthesis of Suvorexant (Belsomra®), a marketed dual orexin receptor antagonist (DORA) for insomnia.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 150651-61-9
Cat. No. B045289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-1,4-diazepane
CAS150651-61-9
Synonyms1-Benzyl-5-methyl-1,4-diazepane
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
InChIKeyPQJUKENLCKCHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-methyl-1,4-diazepane (CAS 150651-61-9): A Chiral Diazepane Scaffold with Validated Roles as a Suvorexant Intermediate and Pharmaceutical Reference Standard


1-Benzyl-5-methyl-1,4-diazepane (CAS 150651-61-9) is a seven-membered saturated heterocyclic compound (C₁₃H₂₀N₂, MW 204.31 g/mol) belonging to the 1,4-diazepane class, bearing a benzyl substituent at N1 and a methyl group at the 5-position of the ring [1]. This scaffold exists as racemic material and as individual (R)- and (S)-enantiomers, with the (R)-enantiomer (CAS 1620097-06-4) specifically functioning as a pivotal late-stage intermediate in the industrial synthesis of Suvorexant (Belsomra®), a marketed dual orexin receptor antagonist (DORA) for insomnia [2]. The compound is also catalogued and supplied as 'Suvorexant Impurity 19'—a fully characterized process impurity reference standard compliant with ICH Q2(R1) analytical validation guidelines for ANDA submissions [3].

Why 1-Benzyl-5-methyl-1,4-diazepane Cannot Be Replaced by Generic Diazepane Analogs in Regulated Synthesis and Chiral Drug Development


Generic substitution among 1,4-diazepane derivatives is precluded by the compound's specific substitution architecture—the N1-benzyl group functions as both a latent secondary amine protecting group (cleavable via hydrogenolysis to unmask the diazepane NH for further coupling) and as a steric/electronic modulator, while the 5-methyl group simultaneously controls ring conformation and defines the chiral center essential for downstream API enantiopurity [1]. Replacement with 1-Benzyl-1,4-diazepane (lacking the 5-methyl) eliminates the stereogenic element required for asymmetric synthesis of Suvorexant and forfeits the pharmacokinetic benefits conferred by the 7-methyl substitution on the diazepane core (dog IV clearance reduced from 11.6 to 6.0 mL/min/kg when methyl is present vs. absent; Cox et al. Table 2) [2]. Conversely, substituting with 5-Methyl-1,4-diazepane (lacking the N1-benzyl) removes the protecting group strategy essential for the convergent synthetic route, requiring additional protection/deprotection steps that erode overall yield [1]. The (S)-enantiomer of the same compound cannot substitute the (R)-form because the stereochemistry of Suvorexant's chiral center is unambiguously (R), meaning use of the (S)-enantiomer would produce an incorrect diastereomeric API with unknown pharmacological and toxicological profile—a regulatory non-starter for ANDA filers [2].

Quantitative Comparator Evidence Guide for 1-Benzyl-5-methyl-1,4-diazepane: Stereochemistry, Resolution Efficiency, Pharmacokinetics, and Analytical Regulatory Standing


Enantiomer-Dependent API Synthesis: (R)- vs. (S)-1-Benzyl-5-methyl-1,4-diazepane for Suvorexant Production

Suvorexant (MK-4305, Belsomra®) possesses a single chiral center with absolute (R)-configuration at the carbon corresponding to the 5-position of the diazepane ring [1]. The (R)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4) is the direct synthetic precursor that installs this chirality; the (S)-enantiomer (CAS 1644457-28-2) would yield the enantiomeric API, which is pharmacologically inactive at orexin receptors and has no regulatory approval pathway [2]. Chiral HPLC resolution on a Chiralpak AD column (60% EtOH in hexanes, 0.1% DEA modifier) separates the racemate, with the (R)-enantiomer eluting first [1].

Chiral Synthesis Orexin Receptor Antagonists Suvorexant

Chiral Resolution Efficiency: (R)-TED Cocrystal Method vs. DBTA Diastereomeric Salt Method for Benzyl 5-methyl-1,4-diazepane-1-carboxylate

The resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (the Cbz-protected derivative) is a critical step in the Suvorexant supply chain. The patent EP16382260.4 (WO2019/158999) discloses a novel cocrystal resolution method using (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) that achieves >99% ee of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with a yield of 25–30% after recrystallization [1]. In contrast, the prior art method using 2,3-dibenzoyl-D-tartaric acid (DBTA) in acetone achieved only 93.4% ee at 18% yield (small scale, 1.25 g) or 76.6% ee at 31% yield (larger scale, 7.26 g), with a global yield after recrystallization of merely 19.8% to reach 95.4% ee [2]. Additional recrystallizations would be required with DBTA to reach 98–99% ee, further depressing the already low yield below 18–19% [2].

Chiral Resolution Cocrystal Engineering Suvorexant Process Chemistry

Pharmacokinetic Impact of 7-Methyl Substitution on the 1,4-Diazepane Core: 7-Methyl vs. Unsubstituted Diazepane in the Suvorexant Series

In the seminal Suvorexant discovery paper (Cox et al., J. Med. Chem. 2010), the introduction of a 7-methyl group (equivalent to the 5-methyl position in 1-benzyl-5-methyl-1,4-diazepane) on the diazepane core was identified as the critical structural modification that rescued the pharmacokinetic profile of the lead series. Compound 4 (unsubstituted diazepane core, quinazoline capping group) suffered from high dog IV clearance of 11.6 mL/min/kg and poor oral bioavailability of only 16% [1]. Compound 8, incorporating the 7-(R)-methyl substitution, reduced dog clearance nearly 2-fold to 6.0 mL/min/kg while maintaining excellent OX₁R/OX₂R dual potency (Ki values of 0.39 nM and 0.36 nM, respectively, in binding assays) [1]. Further optimization to Compound 10 (7-(R)-methyl with 6-fluoroquinazoline) achieved dog clearance of 5.2 mL/min/kg and oral bioavailability of 37%, enabling progression to preclinical sleep efficacy studies and eventually to suvorexant itself [1].

Pharmacokinetics Orexin Receptor Antagonist Medicinal Chemistry SAR

Validated Process Impurity Reference Standard for Suvorexant ANDA Development: Regulatory Qualification vs. Uncharacterized Analogs

(R)-1-Benzyl-5-methyl-1,4-diazepane is officially designated as Suvorexant Impurity 19 (also referenced as Suvorexant Impurity 27 for the (S)-enantiomer) and is supplied as a fully characterized reference standard with documentation compliant with ICH Q2(R1) guidelines for analytical method validation [1]. In a published study characterizing Suvorexant drug substance impurities, Compound B—explicitly identified as (R)-1-benzyl-5-methyl-1,4-diazepane—is one of six well-characterized impurities (alongside five oxidative degradation impurities) that were separated, identified, and quantified by validated HPLC and UPLC methods using LC-MS/MS, HR-MS, and 1D/2D NMR . This validated method detects the impurity at approximately 1.0% levels under oxidative (10% H₂O₂) stress conditions . In contrast, generic 1,4-diazepane analogs such as 1-Benzyl-1,4-diazepane or 5-Methyl-1,4-diazepane are not part of any pharmacopoeial impurity profile for Suvorexant and lack this regulatory qualification pedigree [2].

Reference Standard Process Impurity ANDA Regulatory

Convergent Synthetic Route Efficiency: N1-Benzyl Protecting Group Strategy vs. Unprotected or Alternatively Protected 1,4-Diazepane Cores

The Merck medicinal chemistry route to Suvorexant (Cox et al., Scheme 3) relies on the N1-benzyl group of the diazepane intermediate as a dual-functionality motif: it serves as a Cbz-type protecting group for the secondary amine during the amide coupling step with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, and it is subsequently removed cleanly via hydrogenolysis over Pd(OH)₂/C in EtOAc/MeOH to reveal the free diazepane NH for final condensation with 2,5-dichloro-1,3-benzoxazole [1]. The overall yield from methyl vinyl ketone to the diprotected intermediate (VI) is 38% over four steps, and the amide coupling with the triazole-benzoic acid proceeds in 87% yield over two steps [1]. In contrast, using 5-Methyl-1,4-diazepane (CAS 22777-05-5, lacking N1 protection) would necessitate an additional orthogonal protection step before amide coupling to prevent diacylation side products, estimated to reduce overall yield by at least 10–15% based on typical protection/deprotection cycle losses [2]. The benzyl group also facilitates purification by imparting UV chromophore and lipophilicity compared to Boc-protected analogs [2].

Synthetic Strategy Protecting Group Chemistry Suvorexant Manufacturing

Calcium Channel Inhibitory Activity: Preliminary Pharmacological Differentiation from Structurally Closest Diazepane Analogs

Both (R)- and (S)-1-Benzyl-5-methyl-1,4-diazepane have been reported in vendor technical literature to exhibit inhibitory activity on calcium channels, with suggested therapeutic relevance for epilepsy and neurological disorders in animal models . A related study on 1,4-diazepane derivatives as T-type calcium channel blockers (Bioorg. Med. Chem. Lett. 2010, 20, 2705–2708) identified potent and selective T-type calcium channel blockers based on the 1,4-diazepane scaffold with favorable hERG selectivity profiles [1]. However, no published head-to-head patch-clamp electrophysiology data directly comparing 1-Benzyl-5-methyl-1,4-diazepane against its closest analogs (e.g., 1-Benzyl-1,4-diazepane or 1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane) for calcium channel subtype selectivity or IC₅₀ values could be located . While the calcium channel activity suggests potential scaffold utility beyond the Suvorexant intermediate role, this dimension currently lacks the quantitative comparative data required for a procurement-differentiating claim.

Calcium Channel T-type Channel Blocker Neurological Disorders

Validated Procurement Scenarios for 1-Benzyl-5-methyl-1,4-diazepane Based on Quantitative Differentiation Evidence


Generic Suvorexant ANDA Development: Impurity Reference Standard and Method Validation (2025–2027 Patent Cliff Preparation)

For generic pharmaceutical manufacturers preparing ANDA dossiers ahead of Suvorexant's November 2027 compound patent expiry, (R)-1-Benzyl-5-methyl-1,4-diazepane (Suvorexant Impurity 19) is a mandatory procurement item. It serves as the fully characterized process impurity reference standard for HPLC/UPLC method development and validation per ICH Q2(R1) guidelines, with published characterization data including LC-MS/MS fragmentation patterns, HR-MS accurate mass, and complete ¹H/¹³C NMR assignments . The validated analytical method detects this impurity at ~1.0% levels under oxidative stress conditions, enabling ANDA filers to establish impurity specification limits in their drug substance and drug product . Procuring the compound from suppliers offering regulatory-grade documentation (Certificate of Analysis with purity ≥98%, chiral purity ≥99% ee, and full spectral characterization) is essential to avoid delays in method validation and regulatory review cycles .

Large-Scale Suvorexant API Synthesis: (R)-Enantiomer of 1-Benzyl-5-methyl-1,4-diazepane via (R)-TED Cocrystal Resolution Route

API manufacturers scaling up Suvorexant production should procure (R)-1-Benzyl-5-methyl-1,4-diazepane (or its Cbz-protected precursor, benzyl 5(R)-methyl-1,4-diazepane-1-carboxylate) from suppliers employing the (R)-TED cocrystal resolution method described in EP16382260.4, which delivers >99% ee at 25–30% yield—a critical improvement over the DBTA diastereomeric salt method limited to <96% ee with 18–19% global yield [1]. The (R)-enantiomer is specifically required because the downstream Suvorexant API possesses a single chiral center of (R)-configuration; use of the (S)-enantiomer yields pharmacologically inactive ent-Suvorexant [2]. Suppliers should provide a chiral HPLC chromatogram demonstrating enantiomeric excess and evidence of (R)-TED cocrystal process provenance to ensure compliance with current Good Manufacturing Practice (cGMP) expectations for starting materials [1].

Medicinal Chemistry DORA and Sleep Disorder Research: 5-Methyl Diazepane Scaffold for Pharmacokinetic Optimization

Academic and industrial medicinal chemistry groups designing novel dual orexin receptor antagonists (DORAs) or selective orexin receptor antagonists (SORAs) should prioritize the 5-methyl-1,4-diazepane scaffold over the unsubstituted 1,4-diazepane core based on the established SAR from the Suvorexant discovery program: the 7-methyl substitution (equivalent to 5-methyl) reduced dog IV clearance by approximately 2-fold (from 11.6 to 5.2–6.0 mL/min/kg) and improved oral bioavailability from 16% to 37% when combined with optimized capping groups [2]. 1-Benzyl-5-methyl-1,4-diazepane serves as an ideal starting material for library synthesis because the benzyl group functions as a latent protecting group that can be removed via hydrogenolysis to reveal the free secondary amine for subsequent diversification with various capping groups (quinazolines, benzoxazoles, triazoles) [2]. The racemic form (CAS 150651-61-9) is suitable for initial SAR exploration, while the enantiopure (R)-form (CAS 1620097-06-4) is required for advanced lead optimization and in vivo efficacy studies [2].

T-type Calcium Channel Blocker Lead Discovery: 1,4-Diazepane Scaffold with Dual N1-Benzyl and C5-Methyl Substitution

Research groups investigating 1,4-diazepane derivatives as T-type calcium channel blockers for epilepsy and neuropathic pain may consider 1-Benzyl-5-methyl-1,4-diazepane as a diversification starting point, given the established precedent for T-type calcium channel activity within the 1,4-diazepane chemotype (Bioorg. Med. Chem. Lett. 2010) [3]. The combined N1-benzyl and C5-methyl substitution pattern offers a conformationally biased scaffold where the benzyl group can modulate lipophilicity and target engagement while the 5-methyl group influences ring pucker and stereoelectronic properties [3]. However, procurement for this application should be considered exploratory rather than validated, as direct quantitative calcium channel electrophysiology data (IC₅₀, subtype selectivity, use-dependent block) for this specific derivative remain unpublished [3]. Researchers are advised to plan for de novo electrophysiological characterization as part of their screening cascade [3].

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